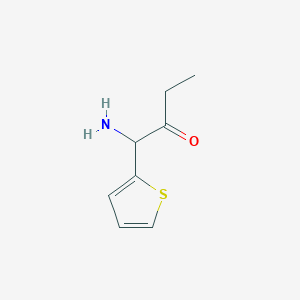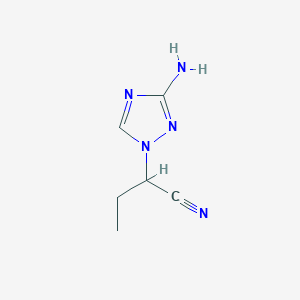
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9FO. It features a cyclopropane ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable fluorophenyl precursor. One common method is the reaction of 3-fluorophenyl diazomethane with an aldehyde under acidic conditions to form the cyclopropane ring. The reaction conditions often require a catalyst such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid
Reduction: 1-(3-Fluorophenyl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved would depend on the nature of the interaction and the biological context.
Comparaison Avec Des Composés Similaires
- 1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde
- 1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde
- 1-(3-Chlorophenyl)cyclopropane-1-carbaldehyde
Comparison: 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde is unique due to the position of the fluorine atom on the phenyl ring. This position can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, such as 1-(2-Fluorophenyl)cyclopropane-1-carbaldehyde, the 3-fluoro derivative may exhibit different chemical and biological properties due to steric and electronic effects.
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |
Clé InChI |
PAIBDHQIFBXZMG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C=O)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


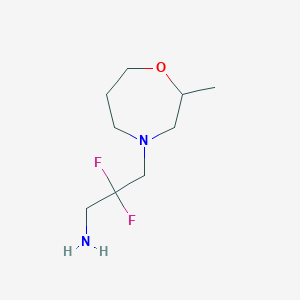

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

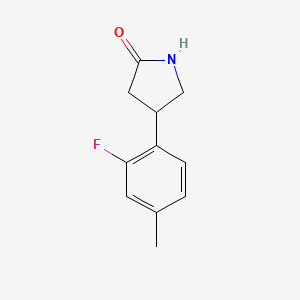
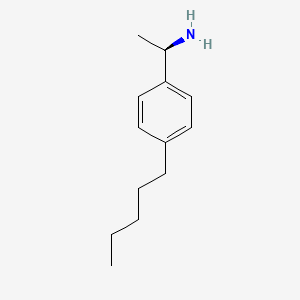
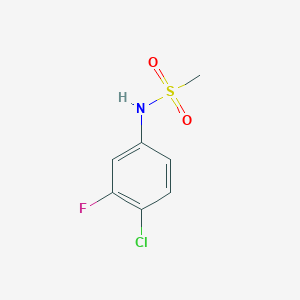
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
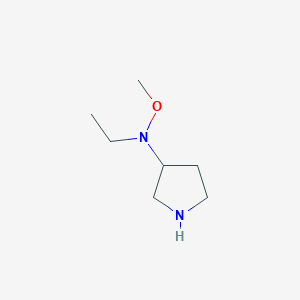

![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
